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SU-11752

DNA-PK PI3Kγ Kinase Selectivity

Selective DNA-PK inhibitor with 500-fold selectivity over PI3K p110γ, avoiding pan-PI3K confounds. Enables confident target deconvolution and five-fold radiosensitization in clonogenic assays. ATP-competitive, reversible inhibitor that does not alter ATM or cell cycle progression at DNA-PK inhibitory concentrations. Ideal for validating NHEJ dependency and optimizing DSB repair studies.

Molecular Formula C26H27N3O5S
Molecular Weight 493.6 g/mol
Cat. No. B1684128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU-11752
SynonymsSU11752;  SU11752;  SU11752.
Molecular FormulaC26H27N3O5S
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O
InChIInChI=1S/C26H27N3O5S/c1-3-18-19(11-13-25(30)31)22(4-2)27-24(18)15-21-20-14-17(10-12-23(20)28-26(21)32)35(33,34)29-16-8-6-5-7-9-16/h5-10,12,14-15,27,29H,3-4,11,13H2,1-2H3,(H,28,32)(H,30,31)/b21-15-
InChIKeyQUYIGDGKOSEELL-QNGOZBTKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SU-11752: A Selective DNA-PK Inhibitor for Radiosensitization Research


SU-11752 is a synthetic small molecule belonging to the 3-substituted indolin-2-one chemical class, originally developed and characterized as part of a focused library screen [1]. It functions as an ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK) catalytic subunit, a critical enzyme in the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks (DSBs) [1]. With a molecular weight of 493.57 g/mol and the chemical formula C₂₆H₂₇N₃O₅S (CAS No. 688036-19-3), SU-11752 serves as a pharmacological probe for dissecting DNA-PK function and investigating the therapeutic strategy of combining DSB repair inhibition with ionizing radiation or radiomimetic chemotherapy [1].

Why Substituting SU-11752 with Alternative DNA-PK Inhibitors Risks Compromising Experimental Specificity


Generic substitution of DNA-PK inhibitors in preclinical radiosensitization or DNA repair assays is not scientifically sound due to profound differences in kinase selectivity profiles among in-class compounds. The pharmacological window required to attribute a functional effect specifically to DNA-PK inhibition—rather than to confounding activity at related PI3K-family kinases—varies dramatically across available tool compounds [1]. For instance, while many early DNA-PK inhibitors (e.g., wortmannin) potently inhibit PI3K p110γ at concentrations lower than or equal to those needed for DNA-PK inhibition, SU-11752 demonstrates a uniquely large selectivity margin, enabling more confident target deconvolution in cellular models [1]. Furthermore, the differential impact on parallel DDR signaling pathways, such as ATM kinase activity, critically influences cell cycle progression and overall toxicity, making direct compound interchangeability a source of significant experimental variability and data misinterpretation [1].

Quantitative Differentiation Evidence for SU-11752 Relative to DNA-PK Inhibitor Comparators


Comparative Kinase Selectivity: SU-11752 vs. Wortmannin for PI3Kγ

SU-11752 and wortmannin exhibit equipotent inhibition of DNA-PK in enzymatic assays. However, they differ substantially in their off-target activity against the related lipid kinase PI3K p110γ. Wortmannin inhibits PI3Kγ at concentrations 100-fold lower than those required for DNA-PK inhibition, representing a significant selectivity liability. In contrast, SU-11752 requires a 500-fold higher concentration to inhibit PI3Kγ relative to its DNA-PK IC₅₀, establishing it as a markedly more selective tool compound for cellular studies where PI3K pathway confounding must be minimized [1].

DNA-PK PI3Kγ Kinase Selectivity Radiosensitization

Functional Cellular Radiosensitization Potency of SU-11752

In cellular models, SU-11752 treatment produces a quantifiable enhancement of ionizing radiation cytotoxicity. In clonogenic survival assays using mammalian cells, co-treatment with SU-11752 at concentrations that inhibit DNA-PK resulted in a five-fold sensitization to ionizing radiation relative to radiation treatment alone [1]. This sensitization factor provides a quantitative benchmark for the functional consequence of DNA-PK catalytic inhibition by SU-11752.

Radiosensitization DNA Double-Strand Break Repair Clonogenic Survival DNA-PK

Preservation of Normal Cell Cycle Progression and ATM Signaling

At concentrations of SU-11752 that effectively inhibit DNA double-strand break repair and produce a five-fold radiosensitization, cell cycle progression through S-phase and G2/M remains indistinguishable from untreated controls. Furthermore, the activity of the related DNA damage response kinase ATM is not inhibited under these conditions [1]. This contrasts with pan-PI3K-family inhibitors or less selective compounds that often induce cell cycle arrest or block ATM signaling, thereby complicating the interpretation of DNA-PK-specific effects.

DNA-PK ATM Kinase Cell Cycle Target Selectivity

Mechanism of Action: ATP-Competitive Binding to DNA-PK

Inhibition kinetics analysis combined with direct ATP-binding assays demonstrate that SU-11752 inhibits DNA-PK through a competitive mechanism with respect to ATP [1]. This well-defined ATP-competitive binding mode distinguishes SU-11752 from allosteric DNA-PK inhibitors and provides a predictable, concentration-dependent inhibition profile suitable for quantitative pharmacology experiments where reversible target engagement is desired.

DNA-PK ATP-competitive Enzyme Kinetics Mechanism of Action

Optimal Research Applications for SU-11752 Based on Differentiated Evidence


Investigating DNA-PK-Specific Roles in DNA Double-Strand Break Repair Without PI3K Pathway Confounding

SU-11752 is optimally deployed in cellular studies requiring selective pharmacological inhibition of DNA-PK to dissect its specific contribution to non-homologous end joining (NHEJ) repair. Its 500-fold selectivity margin over PI3K p110γ—in contrast to compounds like wortmannin—allows researchers to attribute observed repair defects and radiosensitization phenotypes to DNA-PK inhibition with greater confidence [1]. This is particularly valuable in genetic backgrounds where PI3K pathway activation may confound phenotypic readouts.

Benchmarking Cellular Radiosensitization in Preclinical Oncology Models

SU-11752 provides a validated positive control for quantifying radiosensitization in clonogenic survival assays. The established five-fold sensitization to ionizing radiation at repair-inhibitory concentrations offers a robust benchmark for evaluating genetic perturbations (e.g., DNA-PK knockout, NHEJ factor depletion) or for screening novel radiosensitizing agents in comparative studies [1]. This quantifiable endpoint facilitates rigorous experimental design and data normalization across independent experiments.

Dissociating DNA Damage Response Signaling from Cell Cycle Checkpoint Activation

For researchers studying the interplay between DNA repair and cell cycle control, SU-11752 enables the selective blockade of DNA-PK-mediated DSB repair without inadvertently activating or inhibiting parallel DDR pathways. Because SU-11752 does not inhibit ATM kinase activity nor disrupt normal cell cycle progression at concentrations that produce robust radiosensitization, it serves as a cleaner pharmacological tool than less selective inhibitors for experiments requiring the isolation of DNA-PK-specific signaling outputs [1].

Pharmacological Validation of DNA-PK as a Therapeutic Target in Combination with Radiomimetic Chemotherapy

SU-11752 can be employed as a chemical probe to validate DNA-PK dependency in cellular models treated with radiomimetic chemotherapeutic agents that induce DSBs (e.g., topoisomerase II inhibitors). Its ATP-competitive, reversible mechanism and defined selectivity profile make it suitable for proof-of-concept studies investigating the therapeutic potential of combining DNA-PK inhibition with DSB-inducing chemotherapy, particularly when the goal is to establish target engagement without the confounding cytotoxicity associated with pan-PI3K inhibition [1].

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